molecular formula C19H17N5O4 B2689059 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea CAS No. 1105246-16-9

1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea

Cat. No.: B2689059
CAS No.: 1105246-16-9
M. Wt: 379.376
InChI Key: DWKVTLLPCSNEGF-UHFFFAOYSA-N
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Description

This compound features a benzodioxole moiety linked via a urea bridge to a pyridazinone core substituted with a pyridin-3-yl group. The urea group enhances hydrogen-bonding capacity, critical for target engagement .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4/c25-18-6-4-15(13-2-1-7-20-11-13)23-24(18)9-8-21-19(26)22-14-3-5-16-17(10-14)28-12-27-16/h1-7,10-11H,8-9,12H2,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKVTLLPCSNEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCCN3C(=O)C=CC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores the synthesis, biological activity, and mechanisms of action of this compound based on recent research findings.

The molecular formula of the compound is C18H16N6O4C_{18}H_{16}N_{6}O_{4}, with a molecular weight of approximately 380.4 g/mol. The structure features a benzo[d][1,3]dioxole moiety linked to a pyridazinyl group, which is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticancer properties and potential antiviral effects. The following sections detail the findings from various studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance:

  • A study reported that certain benzo[d][1,3]dioxole-based compounds exhibited significant antitumor activity against various cancer cell lines, including HepG2 (liver), HCT116 (colon), and MCF7 (breast) with IC50 values lower than those of standard drugs like doxorubicin .
  • The mechanisms underlying these effects were attributed to the inhibition of the epidermal growth factor receptor (EGFR), induction of apoptosis via annexin V-FITC assays, and modulation of mitochondrial pathways involving proteins such as Bax and Bcl-2 .

Antiviral Activity

The antiviral properties of heterocyclic compounds have been extensively studied, with some derivatives showing promising results:

  • Compounds similar to this compound have been shown to inhibit viral replication in vitro. For example, certain derivatives demonstrated up to 91% inhibition of HSV-1 replication in Vero cells at concentrations around 50 µM .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act by inhibiting specific enzymes that are crucial for cancer cell proliferation or viral replication.
  • Apoptosis Induction : It has been shown to induce apoptosis in cancer cells through mitochondrial pathways.
  • Receptor Modulation : The interaction with receptors such as EGFR plays a significant role in its anticancer effects.

Case Studies and Research Findings

Several case studies have demonstrated the efficacy and safety profile of related compounds:

Compound Cell Line IC50 (µM) Reference Drug IC50 (µM) Notes
Compound AHepG22.387.46Non-cytotoxic to normal cells
Compound BHCT1161.548.29Induces apoptosis
Compound CMCF74.524.56Targets mitochondrial proteins

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Relevance References
Target Compound Benzo[d][1,3]dioxol-5-yl + pyridazinone-urea Pyridin-3-yl, ethylurea linker Hypothesized kinase/CNS modulation
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole Benzo[d][1,3]dioxol-5-yl + pyrazole tert-Butyl, carbohydrazide Anticonvulsant activity
1-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[3-(oxazol-5-yl)phenyl]urea Urea-linked aryl groups Oxazol-5-yl, pyrrolidinone SARS-CoV-2 inhibition (in silico)
Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoate Benzo[d][1,3]dioxol-5-yl + isoindolinone Ethyl ester, dioxoisoindolinyl Synthetic intermediate for bioactive molecules
1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea Urea-linked pyridine-triazole Nitrophenyl, methoxyphenyl Antimicrobial/anticancer potential

Key Findings:

Benzodioxole Derivatives : Compounds like 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole exhibit anticonvulsant properties, suggesting the benzodioxole moiety enhances blood-brain barrier penetration . The target compound’s benzodioxole group may similarly improve CNS bioavailability.

Pyridazinone Core: Pyridazinones substituted with pyridinyl groups (e.g., 1-[4-(hexylamino)-2-(pyridin-3-yl)-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl]ethanone) show kinase inhibitory activity .

Urea Linkage : Urea derivatives such as 1-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-3-[3-(oxazol-5-yl)phenyl]urea demonstrate high binding affinity in SARS-CoV-2 studies , attributed to urea’s hydrogen-bonding capacity. The target compound’s ethylurea bridge may confer similar advantages in target engagement.

Synthetic Accessibility: The synthesis of Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoate via Pd-catalyzed cross-coupling highlights feasible routes for introducing benzodioxole groups. The target compound could be synthesized using analogous alkylation or Suzuki-Miyaura coupling strategies .

Critical Analysis of Divergences

  • Bioactivity vs. Structural Complexity: While simpler benzodioxole-pyrazole derivatives (e.g., ) show clear anticonvulsant activity, the target compound’s pyridazinone-urea-pyridine system may introduce off-target effects due to increased polarity and steric bulk.
  • Synthetic Challenges: Unlike pyridazinones prepared via straightforward alkylation (e.g., 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones ), the target compound’s urea linkage requires precise control of reaction conditions to avoid side reactions (e.g., over-alkylation) .

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